Cellular Safety: Momordicin IV Demonstrates Negligible Cytotoxicity Compared to Momordicine I
In a head-to-head comparison on normal intestinal (IEC-18) and hepatic (FL83B) cell lines, Momordicin IV exhibited a safety profile starkly different from its structural analog Momordicine I. While Momordicine I was clearly cytotoxic to normal cells, Momordicin IV and TCD showed no obvious adverse effects on cell growth across the tested concentration ranges [1].
| Evidence Dimension | Cytotoxicity on Normal Cells |
|---|---|
| Target Compound Data | No obvious adverse effects on cell growth |
| Comparator Or Baseline | Momordicine I: Cytotoxic; Momordicine II: Milder cytotoxicity |
| Quantified Difference | Qualitative difference from 'cytotoxic' to 'no obvious adverse effects' |
| Conditions | IEC-18 (normal intestinal epithelial) and FL83B (normal hepatic) cell lines, 24-hour treatment [1]. |
Why This Matters
For researchers developing therapeutics or studying inflammatory pathways, this lack of inherent cytotoxicity in normal cells is a critical advantage for experimental reproducibility and safety assessments.
- [1] Chou, M.-C., Lee, Y.-J., Wang, Y.-T., Cheng, S.-Y., & Cheng, H.-L. (2022). Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia. International Journal of Molecular Sciences, 23(3), 1071. View Source
